
1-(3,4-Dihydroxyphenyl)heptadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,4-Dihydroxyphenyl)heptadecan-1-one” is a chemical compound with the molecular formula C23H38O3 . It has an average mass of 362.546 Da and a mono-isotopic mass of 362.282104 Da .
Molecular Structure Analysis
The molecular structure of “1-(3,4-Dihydroxyphenyl)heptadecan-1-one” is characterized by the presence of a heptadecanone group (a 17-carbon chain with a ketone functional group at one end) and a 3,4-dihydroxyphenyl group . This structure contributes to the unique physical and chemical properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,4-Dihydroxyphenyl)heptadecan-1-one” include its molecular formula (C23H38O3), average mass (362.546 Da), and mono-isotopic mass (362.282104 Da) . Other properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Antioxidant Potential and Mechanistic Insights
A series of diarylheptanoids, including derivatives similar to 1-(3,4-Dihydroxyphenyl)heptadecan-1-one, have been studied for their antioxidant properties. These compounds, isolated from the bark of alder family trees, demonstrated significant antioxidant activity, surpassing even that of curcumin, a well-known antioxidant. The research employed DPPH and ABTS(+) radical scavenging assays, among others, to characterize this activity. Molecular modeling provided insights into the structure-activity relationships, establishing a clear link between certain thermodynamic descriptors and antioxidant efficacy (Ponomarenko et al., 2014).
Propiedades
IUPAC Name |
1-(3,4-dihydroxyphenyl)heptadecan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(24)20-17-18-22(25)23(26)19-20/h17-19,25-26H,2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVBMOMMJNDVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydroxyphenyl)heptadecan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

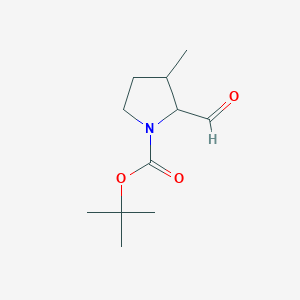

![4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2933669.png)
![Methyl 6-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933670.png)
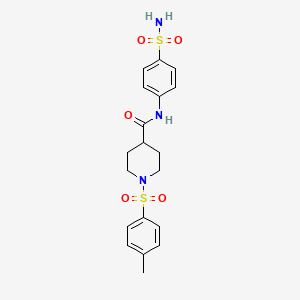
![N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2933673.png)
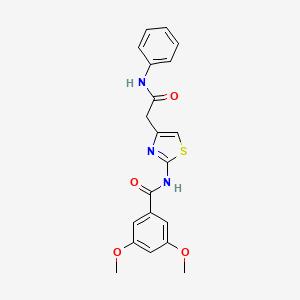
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2933676.png)

![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)
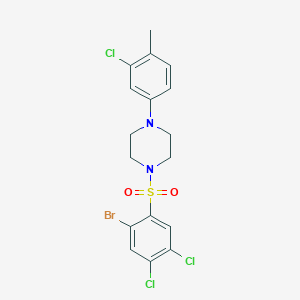

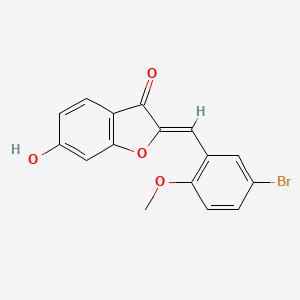
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2933688.png)